molecular formula C18H13N3OS3 B3297944 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896348-16-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B3297944
CAS No.: 896348-16-6
M. Wt: 383.5 g/mol
InChI Key: HQCXOQKZLPRLAH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a sophisticated chemical scaffold designed for research applications in medicinal chemistry and pharmacology. This compound features a benzothiazole core, a privileged structure in drug discovery, linked to a thiazole ring via a benzamide bridge with a methylsulfanyl substituent. This molecular architecture is characteristic of compounds investigated for targeting various biological processes. Compounds within this structural class have been identified as potent and selective negative allosteric modators for specific ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . Furthermore, benzothiazole derivatives are extensively studied for their antimicrobial properties, with some analogs demonstrating significant activity against resistant bacterial strains like Staphylococcus aureus by potentially inhibiting critical enzymes such as dihydropteroate synthase (DHPS) . The presence of the benzothiazole moiety also suggests potential for exploration in other research areas, including anticancer and anti-tubercular studies, as this heterocycle is a common feature in active molecules targeting these fields . The mechanism of action for research compounds of this type often involves targeted enzyme inhibition or interference with cellular signaling pathways, leading to the disruption of vital biological functions in experimental models. This product is intended for non-human research applications only and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c1-23-14-8-4-2-6-11(14)16(22)21-18-20-13(10-24-18)17-19-12-7-3-5-9-15(12)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCXOQKZLPRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzothiazole with a thiazole derivative under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Modified benzamide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide, also known as compound G786-1390, is a screening compound with potential applications in drug discovery, particularly as an anti-infective agent .

Compound Identification

  • ChemDiv Compound ID: G786-1390
  • Molecular Formula: C18H13N3OS3
  • IUPAC Name: this compound
  • SMILES: CSc(cccc1)c1C(Nc1nc(-c2nc(cccc3)c3s2)cs1)=O
  • Molecular Weight: 383.52

Chemical and Physical Properties

  • Hydrogen Bond Acceptors Count: 5.00
  • Hydrogen Bond Donors Count: 1.00
  • Rotatable Bond Count: 5.00
  • Number of Nitrogen and Oxygen Atoms: 4
  • Partition Coefficient (logP): 5.186
  • Distribution Coefficient (logD): 5.180
  • Water Solubility (LogSw): -5.03
  • Polar Surface Area: 42.825
  • Acid Dissociation Constant (pKa): 9.24
  • Base Dissociation Constant (pKb): -0.13
  • Number of Chiral Centers: 0.00
  • Percent sp3 carbon bonding: 5.60

Availability and Formats

  • Available from 1 mg
  • Formats: Glass Vials and 96-tube racks
  • Shipping: 1 week worldwide delivery in most cases

Applications in Drug Discovery

  • Included in Screening Libraries
    • Anti-infective Library (19449 compounds)
    • Included in 1.7M Stock Database
      • Infections
      • Immune system
      • Animal

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole and thiazole moieties can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

2-(Methylsulfanyl)-N-(4-Pyridin-2-yl-1,3-Thiazol-2-yl)Benzamide (G786-1400)
  • Structure : Replaces the benzothiazole group with pyridin-2-yl.
  • Molecular Weight : 327.42 g/mol (C₁₆H₁₃N₃OS₂) .
  • This compound is used in high-throughput screening for kinase inhibition .
4-(1-Azepanylsulfonyl)-N-[4-(1,3-Benzothiazol-2-yl)-1,3-Thiazol-2-yl]Benzamide
  • Structure : Introduces a bulky azepanylsulfonyl substituent on the benzamide.
  • Molecular Weight : 498.63 g/mol (C₂₃H₂₂N₄O₃S₃) .
  • However, the azepane ring raises molecular weight, which may reduce bioavailability .
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structure: Substitutes benzothiazole with 4-methylphenyl and replaces methylsulfanyl with phenoxy.
  • Biological Activity : Exhibits 129.23% growth modulation in plant models (p < 0.05) .
  • Key Differences: The phenoxy group enhances steric bulk, possibly limiting membrane permeability compared to the methylsulfanyl group in the target compound .
Antimalarial Activity
  • 2-Methylsulfanyl-N-(4-Pyridin-2-yl-1,3-Thiazol-2-yl)Benzamide (Compound 2 in ) :

    • Inhibits PfAtg8-PfAtg3 interaction (25% inhibition at 5 μM), critical for autophagy in Plasmodium falciparum.
    • The methylsulfanyl and thiazole-pyridine core are essential for binding .
Kinase Inhibition
  • Masitinib Mesylate : Contains a 4-(pyridin-3-yl)-1,3-thiazol-2-amine group linked to benzamide.
    • Targets c-KIT and PDGFR kinases (IC₅₀ < 50 nM).
    • The methylpiperazinyl group in Masitinib enhances solubility but introduces metabolic instability compared to the target compound’s benzothiazole .
Hydrogen-Bonding and Crystallinity
  • The benzothiazole-thiazole core in the target compound facilitates directional hydrogen bonding (C=O⋯H–N), as seen in related benzamide crystals .
  • N-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Carbamothioyl}Benzamide: Carbamothioyl group introduces additional H-bond donors but reduces crystallinity due to conformational flexibility .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3OS2
  • Molecular Weight : 343.4664 g/mol
  • CAS Number : 477486-47-8
  • SMILES Notation : O=C(C1CCCCC1)Nc1scc(n1)c1nc2c(s1)cccc2

This compound contains both benzothiazole and thiazole moieties, which are known to contribute to various biological activities.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of benzothiazole derivatives. The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria.

Research Findings

  • Study on Antimicrobial Activity :
    • Compounds synthesized from benzothiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with thiazole substitutions showed enhanced potency compared to standard antibiotics .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for various synthesized compounds indicated that those containing the benzothiazole and thiazole structures had lower MIC values, suggesting higher antibacterial effectiveness .

Anticancer Activity

Benzothiazole derivatives have been reported to possess anticancer properties through various mechanisms.

Case Studies

  • In Vitro Studies :
    • Research involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that compounds similar to this compound inhibited cell proliferation significantly .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell growth and proliferation pathways. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored in various studies.

Findings

  • Inflammatory Response Modulation :
    • Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Animal Models :
    • In vivo studies demonstrated that administration of benzothiazole derivatives resulted in decreased swelling and pain in models of acute inflammation .

Summary of Biological Activities

Activity TypeKey FindingsReferences
AntibacterialEffective against S. aureus, E. coli with low MIC values
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide?

  • Methodology :

  • Step 1 : Formation of the thiazole ring via cyclization of α-haloketones (e.g., 2-bromoacetophenone derivatives) with thioureas under acidic or basic conditions .
  • Step 2 : Coupling of the benzothiazole moiety using 2-hydrazinobenzothiazole with sulfonyl chlorides or benzoyl chlorides in pyridine or dichloromethane under reflux .
  • Step 3 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track intermediates .
  • Purification : Column chromatography or recrystallization from methanol/ethanol .

Q. Which analytical techniques are critical for structural characterization?

  • Techniques :

TechniquePurposeKey Observations
NMR Confirm connectivity of benzothiazole, thiazole, and methylsulfanyl groupsAromatic protons (δ 7.2–8.5 ppm), methylsulfanyl (δ 2.5–3.0 ppm)
IR Identify functional groups (amide C=O stretch ~1650 cm⁻¹, C-S stretch ~650 cm⁻¹)
Mass Spectrometry Verify molecular weight (e.g., [M+H]+ ≈ 423 g/mol)
X-ray Crystallography Resolve hydrogen bonding (e.g., N–H⋯N interactions) and crystal packing

Q. How can researchers mitigate common side reactions during synthesis?

  • Challenges : Oxidation of methylsulfanyl to sulfoxide/sulfone, incomplete cyclization.
  • Solutions :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation .
  • Optimize reaction time/temperature (e.g., reflux at 80°C for 8–12 hours) .
  • Add catalysts like DMAP for efficient amide bond formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

  • Approach : Use SHELX suite for structure refinement. Key parameters include:

  • Hydrogen bonding : Centrosymmetric dimers via N–H⋯N interactions (bond length ~2.8 Å) .
  • Torsion angles : Planarity of benzothiazole-thiazole system (dihedral angle <10°) .
  • Data interpretation : Compare experimental vs. calculated electron density maps to validate sulfanyl group orientation .

Q. What strategies identify biological targets for this compound?

  • Methods :

  • Molecular docking : Screen against kinase/enzyme libraries (e.g., PFOR enzyme in anaerobic organisms) .
  • SAR studies : Modify methylsulfanyl to sulfonamide/sulfoxide and assay activity changes .
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) to infer mechanisms like apoptosis .

Q. How should researchers address contradictions in spectroscopic data?

  • Case Study : Discrepant NMR shifts due to rotamers or solvent effects.
  • Resolution :

  • Use variable-temperature NMR to confirm dynamic processes .
  • Cross-validate with 2D techniques (COSY, HSQC) .
  • Compare crystallographic data to rule out structural misassignment .

Q. Designing SAR studies: Which substituents impact bioactivity?

  • Focus Areas :

SubstituentBiological Impact
Methylsulfanyl Enhances lipophilicity; critical for membrane penetration
Benzothiazole Stabilizes π-π stacking with protein pockets
Thiazole ring Modulates electron density for target binding
  • Synthetic Modifications : Replace methylsulfanyl with sulfonamide or halogens to assess potency/selectivity .

Q. What computational methods predict stability under physiological conditions?

  • Tools :

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity .
  • Molecular dynamics : Simulate solvation in water/DMSO to predict aggregation .
  • pKa prediction : Estimate ionization state (e.g., amide proton pKa ~8.5) using ChemAxon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

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